5-bromo-N-hydroxypyridine-2-carboxamidine
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Overview
Description
5-bromo-N-hydroxypyridine-2-carboxamidine is a useful research compound. Its molecular formula is C6H6BrN3O and its molecular weight is 216.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Incorporation Studies
- 5-bromo-2'-deoxyuridine (BrdU) : A thymidine analog like BrdU is used for DNA incorporation studies to understand cellular proliferation dynamics. In a study, BrdU was incorporated into DNA of relevant normal tissues and tumors in rabbits, providing insights into its pharmacodynamics and potential use in selective chemotherapy (Stetson et al., 1988).
Neurodevelopmental Studies
- Hyperactivity and Neurochemical Alterations : Prenatal exposure to BrdU led to marked hyperactivity and neurochemical alterations in offspring, particularly affecting serotonin and dopamine systems, which are crucial in understanding neurodevelopmental disorders (Kuwagata et al., 2004).
Tumor Studies
- Tumor Proliferation and DNA Synthesis : Halogenated pyrimidine analogs like BrdU are studied for their incorporation into tumor DNA, providing a measure of tumor proliferation and the efficacy of chemotherapy agents. The incorporation of BrdU analogs into DNA has been studied extensively to understand their potential in cancer treatment (Napalkov et al., 1989).
Drug Development
- Enhancing Antitumor Activity : Studies have explored how compounds like 5-chloro-2,4-dihydroxypyridine can enhance the antitumor activity of other drugs, indicating the potential role of halogenated pyridines in drug development and synergistic cancer therapies (Takechi et al., 2002).
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-N’-hydroxypyridine-2-carboximidamide is currently lacking . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Properties
IUPAC Name |
5-bromo-N'-hydroxypyridine-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYNBLKRHFZGQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Br)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.